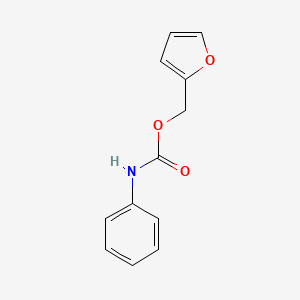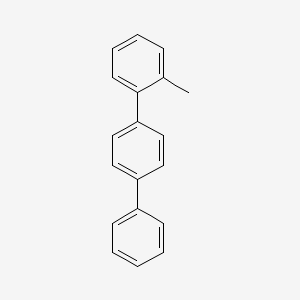
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide is a complex organic compound that features a combination of phenyl, trichloro, thioureido, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioureido intermediate: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the thioureido group.
Introduction of the trichloroethyl group: This can be achieved by reacting the thioureido intermediate with a trichloroethylating agent under controlled conditions.
Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thioureas.
科学的研究の応用
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a reagent or catalyst in various organic reactions.
Materials Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide would depend on its specific application. For instance:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In organic synthesis: It might act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide: can be compared with other thioureido or acetamide derivatives.
Thiourea derivatives: Compounds like 1,3-diphenylthiourea.
Acetamide derivatives: Compounds like N-phenylacetamide.
Uniqueness
Structural Complexity: The combination of phenyl, trichloro, thioureido, and acetamide groups in a single molecule.
Unique properties that make it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C23H20Cl3N3OS |
|---|---|
分子量 |
492.8 g/mol |
IUPAC名 |
2,2-diphenyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C23H20Cl3N3OS/c24-23(25,26)21(29-22(31)27-18-14-8-3-9-15-18)28-20(30)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,28,30)(H2,27,29,31) |
InChIキー |
YFWARHVQFDSSQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


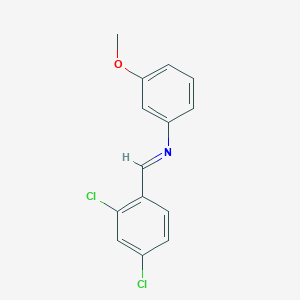

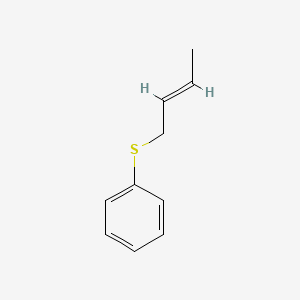

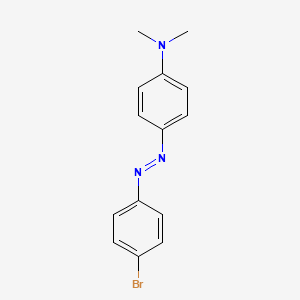
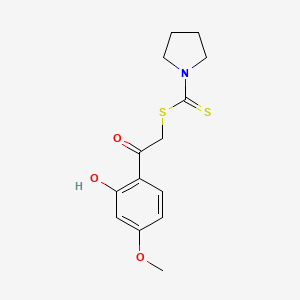
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


